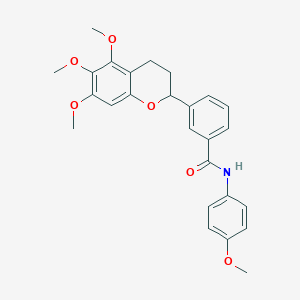
Anticancer agent 137
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 137 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), exhibiting broad-spectrum anticancer activity. It induces G2/M cell cycle arrest and apoptosis by increasing levels of cleaved poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7 . This compound is primarily used in cancer research due to its effectiveness in inhibiting cancer cell proliferation and inducing programmed cell death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 137 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis in reactors, purification through crystallization or chromatography, and rigorous quality control to ensure consistency and efficacy. The production process is designed to be scalable and cost-effective, meeting the demands of research and potential therapeutic applications.
化学反応の分析
Types of Reactions
Anticancer agent 137 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity.
科学的研究の応用
Anticancer agent 137 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PI3K inhibition and its effects on cellular pathways.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, lung, and prostate cancer.
作用機序
Anticancer agent 137 exerts its effects by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking PI3K activity, the compound induces G2/M cell cycle arrest and apoptosis. This is achieved through the activation of caspases 3 and 7, and the cleavage of PARP, leading to programmed cell death . The inhibition of PI3K also disrupts downstream signaling pathways, further enhancing its anticancer effects.
類似化合物との比較
Similar Compounds
PI3K Inhibitors: Other compounds that inhibit PI3K include wortmannin, LY294002, and idelalisib.
Apoptosis Inducers: Compounds like paclitaxel and doxorubicin also induce apoptosis through different mechanisms.
Uniqueness
Anticancer agent 137 is unique due to its high potency and specificity for PI3K inhibition. Unlike other PI3K inhibitors, it effectively induces G2/M cell cycle arrest and apoptosis, making it a valuable tool in cancer research . Its broad-spectrum anticancer activity and ability to target multiple cancer types further distinguish it from similar compounds.
特性
分子式 |
C26H27NO6 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-3-(5,6,7-trimethoxy-3,4-dihydro-2H-chromen-2-yl)benzamide |
InChI |
InChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28) |
InChIキー |
UYVMJFWMWINCSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


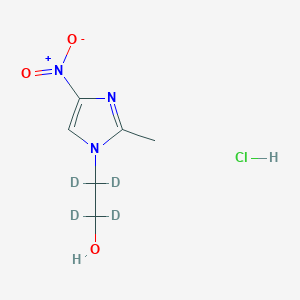

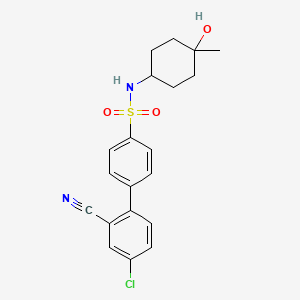

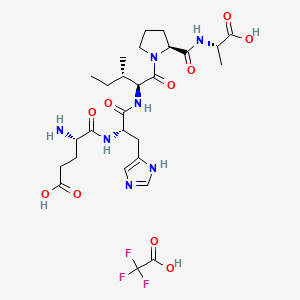
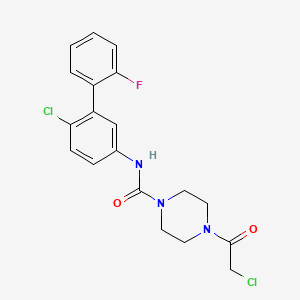
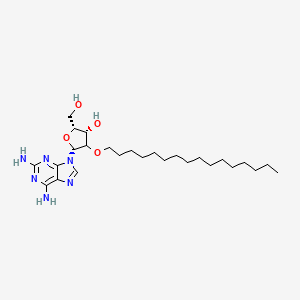
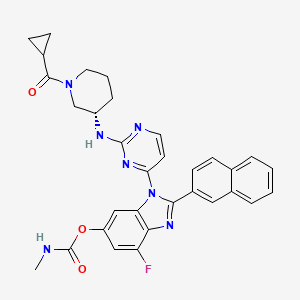

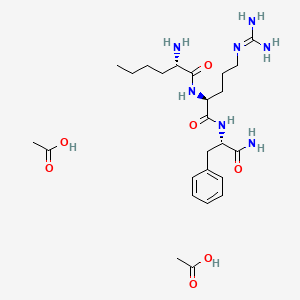
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)



